molecular formula C32H24Cl2F3N5O2 B4343486 [3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4343486
M. Wt: 638.5 g/mol
InChI Key: CUGWXXWJRBGHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound may exhibit similar activities, making it a subject of interest in pharmacological research.

Medicine

In medicine, compounds like this one are investigated for their therapeutic potential. They may be tested for efficacy against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes. Their diverse reactivity makes them versatile tools in various applications.

Mechanism of Action

The mechanism of action of [3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
  • [3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Uniqueness

The uniqueness of [3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE lies in its specific substitution pattern and the presence of both pyrazole and pyrazolopyrimidine moieties. These structural features may confer unique biological activities and reactivity compared to similar compounds.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24Cl2F3N5O2/c1-17(2)18-7-9-19(10-8-18)24-15-29(32(35,36)37)42-30(38-24)16-26(40-42)31(44)41-27(21-5-3-4-6-28(21)43)14-25(39-41)20-11-12-22(33)23(34)13-20/h3-13,15-17,27,43H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGWXXWJRBGHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(CC(=N4)C5=CC(=C(C=C5)Cl)Cl)C6=CC=CC=C6O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 3
[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
[3-(3,4-DICHLOROPHENYL)-5-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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